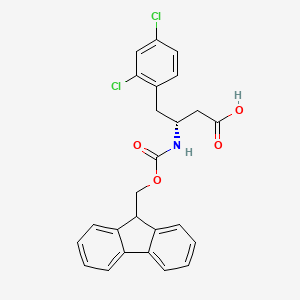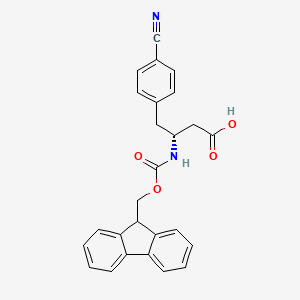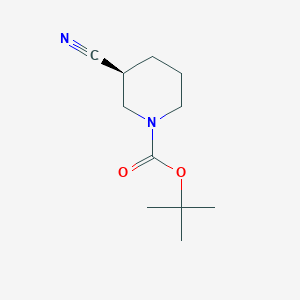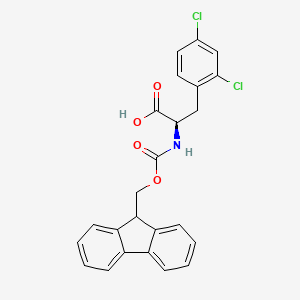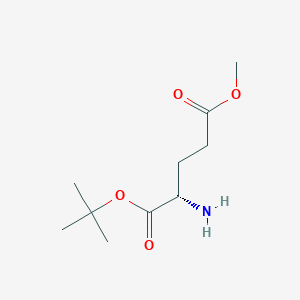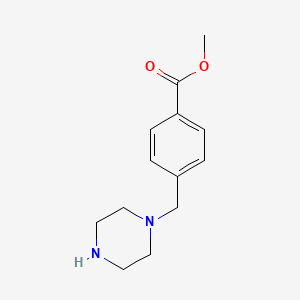
Methyl 4-piperazin-1-ylmethylbenzoate
Übersicht
Beschreibung
Methyl 4-piperazin-1-ylmethylbenzoate is a chemical compound that is part of a broader class of piperazine derivatives. These compounds are of significant interest due to their potential pharmacological properties, including antidepressant, antianxiety, anticancer, and central nervous system activities. Piperazine derivatives are often synthesized for the purpose of creating new therapeutic agents that can interact with various biological targets, such as receptors in the brain .
Synthesis Analysis
The synthesis of piperazine derivatives typically involves multiple steps, starting from basic building blocks like aromatic aldehydes, furan compounds, or pyridine derivatives. For instance, the synthesis of certain piperazine derivatives begins with a Claisen-Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride, and then a Mannich reaction with N-methyl piperazine . Other methods include reductive amination, amide hydrolysis, and N-alkylation . The precise synthetic route can vary depending on the desired substitution pattern on the piperazine ring and the complexity of the final molecule.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For example, the crystal structure of trans-1,4-dibenzoyl-2,5-dimethylpiperazine shows a centrosymmetric molecule with a chair-form piperazine ring and the methyl groups in the axial position . Similarly, the structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid reveals a chair conformation of the piperazine ring and a specific dihedral angle between the piperazine and benzene rings .
Chemical Reactions Analysis
Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and interaction with biological targets. The reactivity of these compounds is influenced by the substituents on the piperazine ring and the presence of other functional groups. For example, the presence of a furan ring can lead to ring-opening reactions under certain conditions . The reactivity of these compounds in biological assays, such as receptor binding assays, is also of great interest, as it can provide insight into their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical application. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the presence of polar functional groups can enhance solubility in aqueous media, which is important for biological activity. The polymorphism of certain piperazine salts, as seen in different crystal forms, can also affect their physical properties and stability .
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Research “Methyl 4-piperazin-1-ylmethylbenzoate” is used in the synthesis of Imatinib Mesylate , a drug used for the treatment of chronic myeloid leukemia and unresectable and/or metastatic malignant gastrointestinal stromal tumors . The synthesis involves various chemical reactions and the activity tests are determined in collaboration with other groups .
2. Chemical Synthesis “Methyl 4-piperazin-1-ylmethylbenzoate” is a compound used in chemical synthesis . It has a molecular weight of 220.27 and a CAS Number of 163210-97-7 . It is stored in a dark place, sealed in dry, at 2-8°C .
Safety And Hazards
Eigenschaften
IUPAC Name |
methyl 4-(piperazin-1-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIVYTXCTMWGLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427001 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-piperazin-1-ylmethylbenzoate | |
CAS RN |
86620-81-7 | |
| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-[(piperazin-1-yl)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





